molecular formula C6H2F2I2 B12850055 1,2-Difluoro-3,4-diiodobenzene

1,2-Difluoro-3,4-diiodobenzene

Cat. No.: B12850055
M. Wt: 365.89 g/mol
InChI Key: MHUSCKVTNWMBPR-UHFFFAOYSA-N
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Description

1,2-Difluoro-3,4-diiodobenzene: is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the diazotization of 1,2-difluoroaniline followed by iodination. The reaction typically requires hydrochloric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to introduce the iodine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atoms are replaced by aryl groups.

Scientific Research Applications

1,2-Difluoro-3,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates. The fluorine atoms can influence the reactivity of the compound by stabilizing negative charges through inductive effects. This makes the compound a versatile intermediate in various organic synthesis reactions .

Comparison with Similar Compounds

  • 1,2-Difluoro-4,5-diiodobenzene
  • 2,3-Difluoro-1,4-diiodobenzene
  • 1,2-Difluoro-3,4-dinitrobenzene

Comparison: 1,2-Difluoro-3,4-diiodobenzene is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This arrangement can lead to different reactivity and selectivity in chemical reactions compared to its isomers and other halogenated benzene derivatives .

Biological Activity

1,2-Difluoro-3,4-diiodobenzene is an organofluorine compound characterized by the presence of two fluorine and two iodine substituents on a benzene ring. This unique substitution pattern imparts distinctive chemical properties that are of interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and comparative studies with related compounds.

This compound can be synthesized through several methods involving halogenation and nucleophilic substitution reactions. The presence of both fluorine and iodine enhances its reactivity and allows for the formation of derivatives with potentially interesting biological activities.

Synthetic Routes

  • Halogenation : Direct halogenation of benzene derivatives can yield this compound.
  • Nucleophilic Substitution : Utilizing nucleophiles to replace iodine atoms can create various derivatives with altered biological properties.

Biological Activity

The biological activity of this compound is primarily inferred from studies on similar halogenated compounds. Compounds with halogen substitutions often exhibit notable antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that halogenated compounds can demonstrate significant antimicrobial effects. For instance:

  • Iodinated Compounds : Iodine is known for its antimicrobial properties, making this compound a candidate for further exploration in this area.
  • Fluorinated Compounds : Fluorine can enhance membrane permeability and bioactivity against pathogens.

Anticancer Activity

Halogenated benzene derivatives have been studied for their potential anticancer properties:

  • Mechanism of Action : The incorporation of halogens may influence the interaction with biological macromolecules such as DNA and proteins, potentially leading to apoptosis in cancer cells.
  • Case Studies : Research on similar compounds has shown that certain iodinated and fluorinated benzene derivatives can inhibit tumor growth in vitro and in vivo.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1,2-Difluoro-3,5-diiodobenzene Fluorine at positions 1 and 2; iodine at positions 3 and 5Potential antimicrobial activity
1,4-Diiodobenzene Iodine at positions 1 and 4Notable reactivity but less bioactive
2,3-Difluoro-1,4-diiodobenzene Fluorine at positions 2 and 3; iodine at positions 1 and 4Enhanced reactivity in organic synthesis

The biological activity mechanisms of halogenated compounds like this compound typically involve:

  • Electrophilic Attack : The electrophilic nature of the iodine atoms may facilitate reactions with nucleophiles in biological systems.
  • Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes in cancer cells.

Case Studies

Several studies have investigated the biological effects of halogenated benzene derivatives:

  • Antimicrobial Activity Study :
    • A study on iodinated benzene compounds demonstrated significant inhibition of bacterial growth compared to non-halogenated counterparts.
    • The mechanism was attributed to increased membrane permeability due to the presence of iodine.
  • Anticancer Research :
    • In vitro studies revealed that certain fluorinated and iodinated derivatives exhibited cytotoxic effects against various cancer cell lines.
    • Mechanistic studies suggested that these compounds induce apoptosis through oxidative stress pathways.

Properties

Molecular Formula

C6H2F2I2

Molecular Weight

365.89 g/mol

IUPAC Name

1,2-difluoro-3,4-diiodobenzene

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H

InChI Key

MHUSCKVTNWMBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)I

Origin of Product

United States

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